N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide
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Overview
Description
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a sulfonamide group attached to an indoline ring, which is further connected to a pyridin-3-yloxyphenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting indole derivative is then subjected to sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.
The pyridin-3-yloxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyridine derivative with a phenol derivative in the presence of a base like potassium carbonate. The final step involves coupling the pyridin-3-yloxyphenyl group with the sulfonated indoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indoline ring can interact with various receptors and enzymes, modulating their activity. The pyridin-3-yloxyphenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-3-yloxy)phenyl)indoline-3-sulfonamide
- N-(4-(pyridin-3-yloxy)phenyl)indoline-6-sulfonamide
- N-(4-(pyridin-3-yloxy)phenyl)indoline-7-sulfonamide
Uniqueness
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide is unique due to the specific position of the sulfonamide group on the indoline ring, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWSKSQGCXICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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